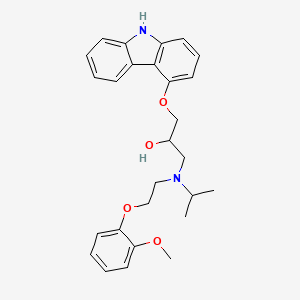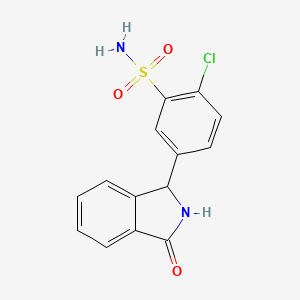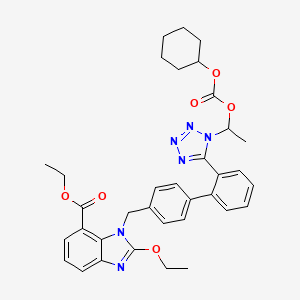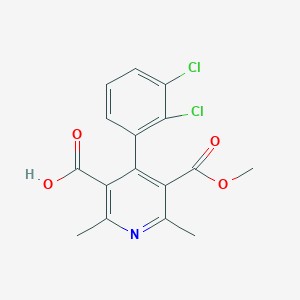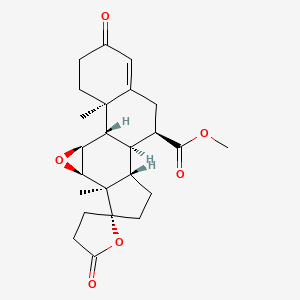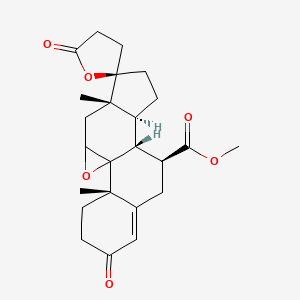
3-(1-Cyano-1-methylethyl)-alfa,alfa-dimethyl-5-(1H-,1,2,4-triazole-1-ylmethyl)-benzeneacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anastrozole Impurity
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has explored the synthesis and chemical properties of triazole derivatives, which include compounds like 3-(1-Cyano-1-methylethyl)-alfa,alfa-dimethyl-5-(1H-,1,2,4-triazole-1-ylmethyl)-benzeneacetamide. These compounds show promise in various biological activities, such as being potential anticonvulsants, analgesics, antitumor, and antibacterial agents. The synthesis process often involves interactions with different chemicals, leading to various derivatives with potential biological applications (Suhak, Panasenko, & Knysh, 2018).
Improved Synthesis Procedures
There are ongoing efforts to improve synthesis procedures for triazole derivatives. For instance, one study describes a method for preparing substituted 1-benzyl-1H-1,2,3-triazoles, which are structurally similar to our compound of interest, under mild conditions. This process enhances yields and extends the range of active methylene compounds used (Cottrell et al., 1991).
Quantum Mechanical Studies
Quantum mechanical studies have been conducted on similar triazole analogs, analyzing their structural, nonlinear optical, electronic, and biological properties. These studies often employ methods like DFT (Density Functional Theory) to predict reactivity, stability, and potential applications in fields like photodynamic therapy (Al-Otaibi et al., 2020).
Biological Action and Toxicity Studies
The biological action and acute toxicity of triazole derivatives have been subjects of research as well. Studies have aimed at understanding the acute toxicity profiles and identifying patterns related to the chemical structure of these derivatives. This research is crucial for evaluating the safety and potential therapeutic applications of these compounds (Safonov, 2018).
Fungicidal Activity
Triazole compounds have been explored for their fungicidal activity. For instance, some studies have synthesized triazolymethyl-substituted cyclohexanols to test against various phytopathogenic fungi, finding certain derivatives to be more effective than commercial fungicides (Popkov et al., 1997).
Antiviral Activity
Research into the antiviral activity of triazole derivatives has also been conducted. Studies have examined the virucidal activity of certain compounds and their ability to inhibit the absorption of viruses into susceptible cells. This highlights the potential of triazole derivatives in developing new antiviral agents (Modzelewska-Banachiewicz & Kamińska, 2001).
Propiedades
Número CAS |
120512-03-0 |
|---|---|
Nombre del producto |
3-(1-Cyano-1-methylethyl)-alfa,alfa-dimethyl-5-(1H-,1,2,4-triazole-1-ylmethyl)-benzeneacetamide |
Fórmula molecular |
C17H21N5O |
Peso molecular |
311.39 |
Apariencia |
Solid powder |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
3-(1-Cyano-1-methylethyl)-alfa,alfa-dimethyl-5-(1H-,1,2,4-triazole-1-ylmethyl)-benzeneacetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




